REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH2:5][CH2:6][CH2:7][C:8]2=O.[CH3:14][N:15]([CH3:17])[NH2:16]>[Cl-].[Na+]>[CH3:14][N:15]([CH3:17])[N:16]=[C:8]1[C:9]2[C:4](=[C:3]([O:2][CH3:1])[CH:12]=[CH:11][CH:10]=2)[CH2:5][CH2:6][CH2:7]1 |f:2.3|
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Name
|
|
Quantity
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35.25 g
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Type
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reactant
|
Smiles
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COC1=C2CCCC(C2=CC=C1)=O
|
Name
|
|
Quantity
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61 mL
|
Type
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reactant
|
Smiles
|
CN(N)C
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Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
|
[Cl-].[Na+]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WAIT
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Details
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The mixture was left
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Type
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TEMPERATURE
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Details
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to cool
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Type
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EXTRACTION
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Details
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the mixture was extracted several times with diethyl ether
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Type
|
DRY_WITH_MATERIAL
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Details
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The mixture was dried over sodium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
The oily residue was distilled over a 10 cm Vigreux column
|
Name
|
|
Type
|
product
|
Smiles
|
CN(N=C1CCCC2=C(C=CC=C12)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36.4 g | |
YIELD: PERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |